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Compound of Interest

Compound Name: 1-Hydroxyheptan-2-one
CAS No.: 17046-01-4
Cat. No.: B3048465
Get Quote
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Technical Monograph: 1-Hydroxyheptan-2-one
CAS 17046-01-4 | Structural Isomerism, Synthesis, and
Biological Context

Executive Summary

1-Hydroxyheptan-2-one (CAS 17046-01-4) is a rare, terminal

-hydroxy ketone (acyloin) characterized by a primary hydroxyl group adjacent to a carbonyl
functionality on a heptyl chain. Unlike its more common isomer, 2-hydroxyheptan-3-one, this
molecule possesses a unique reactivity profile due to the terminal position of the hydroxyl

moiety, making it a potent "reducing ketol" capable of specific redox signaling and heterocycle
formation.

While often overshadowed by the parent ketone 2-heptanone (a common alarm pheromone in
bees and blue cheese odorant), the 1-hydroxy derivative has been identified as a bioactive
constituent in Zingiber mioga (Myoga ginger), contributing to its distinct fresh-spicy and floral
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organoleptic profile. In drug development, it serves as a specialized building block for the
synthesis of 2,4-disubstituted thiazoles and imidazoles via Hantzsch-type condensations.

Chemical Architecture & Properties[1]
Structural Identity

The molecule consists of a hydrophobic pentyl tail and a hydrophilic, reactive "head" containing
the

-hydroxy ketone motif. This bifunctional headgroup allows for tautomerization, coordination with
metal ions (bidentate ligand), and oxidation to 2-oxoheptanal.

Property Value SourcelDerivation
CAS Number 17046-01-4 Registry
IUPAC Name 1-Hydroxyheptan-2-one Systematic
C
Formula H Stoichiometry
O
Molecular Weight 130.18 g/mol Calculated
LogP ~1.12-1.20 Predicted (XLogP3)
Est. from 2-heptanone (
Boiling Point ~85-90 °C @ 10 mmHg

due to H-bond)

N Soluble in alcohols, ethers; o
Solubility q . Amphiphilic structure
mod. water

Refractive Index 1.435 (Predicted) Structural group contribution

Reactivity Profile

The 1-hydroxy-2-ketone motif is chemically distinct from internal acyloins:

e Redox Activity: It reduces Tollens' reagent (Ag
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Ag
) and Fehling's solution, behaving similarly to
-hydroxy aldehydes due to the potential for 1,2-enediol tautomerization.

o Dimerization: Unlike sterically hindered internal acyloins, the terminal primary alcohol is
susceptible to acid-catalyzed dimerization to form cyclic bis-acetals (dioxanes) under
dehydrating conditions.

o Chelation: The O=C-C-OH motif forms stable 5-membered chelate rings with transition
metals (Cu

, ZNn

), relevant for metalloenzyme inhibition studies.

[ 1,2-Enediol w [O] (e.g., Cll2+) 2-Oxoheptanal

(Reactive Intermediate) J (Dicarbonyl)

H+, -H20 2,5-Dioxane Dimer
(Acid Catalysis)

1-Hydroxyheptan-2-one

Metal Complex
(Zn/Cu Ligand)

Click to download full resolution via product page

Figure 1: Reactivity manifold of 1-Hydroxyheptan-2-one showing redox, dimerization, and
chelation pathways.

Biological Relevance
Natural Occurrence
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The primary confirmed natural source is Zingiber mioga Roscoe (Zingiberaceae).[1] Analysis of
the volatile constituents of this Japanese ginger revealed 1-hydroxyheptan-2-one as a trace
component alongside dominant terpenes like

-pinene and

-phellandrene.

» Role: Likely a metabolic oxidation product of 2-heptanone or a degradation product of long-
chain fatty acid hydroperoxides.

e Sensory: Contributes a "creamy, fatty, herbaceous" nuance to the sharp spice of the ginger.

Metabolic Implications

In mammalian systems, 2-heptanone is a known metabolite (detectable in urine under stress).
The 1-hydroxy derivative represents a Phase | functionalization product.

o Pathway:

-oxidation (terminal) usually targets the methyl end, but

-oxidation relative to the ketone is enzymatically feasible via P450 isozymes targeting the
activated

-position, though the C3 position is kinetically favored (forming 3-hydroxyheptan-2-one). The
presence of the Cl-isomer implies a specific enzymatic insertion or an aldehyde-derived
biosynthetic origin (e.g., ThDP-dependent ligation).

Synthesis & Production Protocols

For research applications requiring high purity, isolation from Zingiber is inefficient. Chemical
synthesis is required.[2][3][4] Two primary routes exist: the Thiazolium-Catalyzed Cross-
Benzoin (Biomimetic) and the Diazoketone Hydrolysis (Classic).

Recommended Route: Thiazolium-Catalyzed Cross-
Benzoin Condensation
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This method is preferred for its atom economy and specificity for the terminal hydroxy ketone. It
utilizes "Umpolung" (polarity reversal) chemistry where hexanal acts as the acyl anion
equivalent attacking formaldehyde.

Mechanism:

Catalyst Activation: A thiazolium salt (e.qg., 3-ethylbenzothiazolium bromide) is deprotonated
by base (Et

N) to form a carbene.

o Breslow Intermediate: The carbene attacks Hexanal, forming an enaminol intermediate (acyl
anion equivalent).

e Coupling: The enaminol attacks Formaldehyde (highly reactive electrophile).

o Elimination: The product is released, regenerating the carbene.

Experimental Protocol

» Reagents: Hexanal (10 mmol), Paraformaldehyde (15 mmol), 3-Ethyl-5-(2-hydroxyethyl)-4-
methylthiazolium bromide (0.5 mmol), Triethylamine (Et

N, 5 mmol), Ethanol (anhydrous).

e Apparatus: Flame-dried round-bottom flask, reflux condenser, inert atmosphere (N

Step-by-Step Procedure:
o Catalyst Prep: Dissolve the thiazolium salt in anhydrous ethanol (20 mL) under N

. Add Et

N and stir for 15 min at Room Temperature (RT) to generate the active ylide (yellow color
develops).

» Substrate Addition: Add Hexanal followed by Paraformaldehyde.
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Reaction: Heat the mixture to 60—70 °C. Stir for 12—18 hours. Monitor via TLC
(Hexane:EtOAc 4:1); look for the disappearance of Hexanal and appearance of a polar spot.

Workup: Cool to RT. Remove solvent in vacuo. Redissolve residue in CH

Cl
(50 mL) and wash with 5% HCI (to remove catalyst/amine) and Brine.

Purification: Dry organic layer over MgSO

. Concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in
Hexane).

Yield: Typical yields range from 60-75%.
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Figure 2: Biomimetic synthesis via Thiazolium-catalyzed Cross-Benzoin condensation.

Alternative Route: Diazoketone Hydrolysis

Used when absolute regiocontrol is required and cyanide/thiazolium chemistry fails.
¢ Activation: Hexanoic acid

Hexanoyl chloride (SOCI
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).

o Diazotization: Hexanoyl chloride + CH
N
(Diazomethane)
1-Diazoheptan-2-one.

e Hydrolysis: 1-Diazoheptan-2-one + H
SO
/H
@)

1-Hydroxyheptan-2-one. Note: This route involves hazardous diazomethane and is less
preferred for scale-up.

Analytical Validation

To verify the identity of the synthesized product, the following spectral signatures must be
confirmed.

Proton NMR ( H NMR, 400 MHz, CDCI )

e 4.20 ppm (s, 2H): Characteristic signal for the isolated methylene group adjacent to the
carbonyl and hydroxyl (-C(O)-CH

-OH). Note: If D

O exchange is performed, the OH coupling disappears.
e 2.45 ppm (t, 2H):

-methylene of the pentyl chain (-CH

-C(0)-).

e 1.60 ppm (M, 2H):
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-methylene.
e 1.30 ppm (m, 4H): Bulk methylene chain.

e 0.90 ppm (t, 3H): Terminal methyl group.
Mass Spectrometry (GC-MS)
e Molecular lon: m/z 130 (often weak or invisible due to dehydration).
» Base Peak: m/z 99 (Loss of -CH
OH, alpha-cleavage).
o Diagnostic Fragment: m/z 31 (CH
=OH
), confirming the primary alcohol terminus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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